Pentaerythritol tetrahexanoate
Overview
Description
Pentaerythritol tetrahexanoate is a synthetic ester derived from pentaerythritol, a polyol compound. It is a white, waxy solid that is insoluble in water and has a melting point around 90°C . This compound is known for its versatility and is used in various applications such as plasticizers, lubricants, and surfactants .
Mechanism of Action
Target of Action
Pentaerythritol tetrahexanoate (PEH) is a synthetic ester derived from pentaerythritol, a polyol compound
Pharmacokinetics
They are typically metabolized in the liver by esterases, enzymes that catalyze the hydrolysis of esters .
Action Environment
PEH is a versatile compound with a balance between hydrophobic and hydrophilic properties, influencing its solubility and compatibility with various polymers and resins . This makes it valuable in various applications, serving as a plasticizer, lubricant, and surfactant . Its action, efficacy, and stability can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaerythritol tetrahexanoate is synthesized through the esterification of pentaerythritol with hexanoic acid. The reaction typically involves heating pentaerythritol and hexanoic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions: Pentaerythritol tetrahexanoate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of pentaerythritol and hexanoic acid.
Transesterification: This reaction involves exchanging the ester groups with another alcohol in the presence of a catalyst, such as sodium methoxide, to form new esters.
Major Products:
Hydrolysis: Pentaerythritol and hexanoic acid.
Transesterification: New esters depending on the alcohol used in the reaction.
Scientific Research Applications
Pentaerythritol tetrahexanoate has garnered attention in various scientific research applications due to its unique properties :
Chemistry: Used as a plasticizer for polymers, enhancing their flexibility and durability.
Comparison with Similar Compounds
Pentaerythritol tetranitrate: A nitrate ester of pentaerythritol known for its explosive properties and use as a coronary vasodilator.
Pentaerythritol tetraacetate: Another ester of pentaerythritol used in mechanical lubricants and plasticizers.
Uniqueness: Pentaerythritol tetrahexanoate stands out due to its specific esterification with hexanoic acid, which imparts unique properties such as a higher melting point and specific applications in reducing friction and surface tension . Its versatility in various fields, from industrial applications to potential medical uses, highlights its significance compared to other similar compounds .
Properties
IUPAC Name |
[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propyl] hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O8/c1-5-9-13-17-25(30)34-21-29(22-35-26(31)18-14-10-6-2,23-36-27(32)19-15-11-7-3)24-37-28(33)20-16-12-8-4/h5-24H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZDHFFNBZAHJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COC(=O)CCCCC)(COC(=O)CCCCC)COC(=O)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7445-47-8 | |
Record name | Hexanoic acid, 2,2-bis(((1-oxohexyl)oxy)methyl)-1,3-propanediyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007445478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the solubility of gases like carbon dioxide and refrigerants in PEC6?
A1: Research indicates that PEC6 exhibits significant solubility for gases like carbon dioxide (CO2) and refrigerants like R1234ze(E) and 3,3,3-trifluoropropene. [, , , ] This solubility is influenced by factors such as temperature and pressure. For instance, the solubility of CO2 in PEC6 increases with increasing pressure and decreases with increasing temperature. [] This property makes PEC6 a potential candidate for use as a lubricant in refrigeration and air conditioning systems where compatibility with refrigerants is crucial. []
Q2: How does the structure of PEC6 affect its interaction with other compounds?
A2: While specific structure-activity relationship (SAR) studies on PEC6 are limited in the provided research, we can infer some insights. The molecular structure of PEC6, with its four hexanoate chains branching out from the central pentaerythritol unit, plays a significant role in its interactions with other molecules. This structure likely contributes to its ability to dissolve both polar molecules like dimethyl ether (DME) and relatively non-polar molecules like CO2. [, ] Further research focusing on systematically modifying the structure of PEC6 and analyzing the resulting changes in solubility and other properties could offer valuable insights for tailoring its applications.
Q3: Are there any computational models that help us understand the behavior of PEC6?
A3: Yes, researchers have successfully employed computational models to describe the solubility behavior of gases in PEC6. [, ] For instance, the Peng-Robinson equation of state, combined with appropriate mixing rules, has been used to accurately predict the solubility of DME in PEC6. [] Similarly, thermodynamic models like the NRTL equation help correlate experimental solubility data of CO2 in PEC6. [] These models provide a valuable tool for predicting PEC6's behavior under different conditions and guide further experimental investigations.
Q4: What are the environmental implications of using PEC6?
A4: The provided research primarily focuses on the physicochemical properties and potential applications of PEC6. While the research does not directly address its environmental impact, it highlights the need to consider this aspect in future studies. Investigating the biodegradability of PEC6, its potential for bioaccumulation, and its effects on aquatic and terrestrial ecosystems will be essential for responsible development and application of this compound.
Q5: Where can I find resources for further research on pentaerythritol tetrahexanoate and related compounds?
A5: The research papers you provided, available on Semantic Scholar, serve as excellent starting points for further exploration: [] Solubility of Dimethyl Ether in this compound (PEC6) and in Pentaerythritol Tetraoctanoate (PEC8) Between (283.15 and 353.15) K, [] Solubility Measurements and Data Correlation of Carbon Dioxide in this compound (PEC6), [] Experimental investigation for the solubility of R1234ze(E) in this compound and pentaerythritol tetraoctanoate, [] Solubilities of 3, 3, 3-trifluoropropene in this compound and pentaerythritol tetraoctanoate from 278.15 K to 343.15 K at pressures to 1 MPa, [] Solubility of Carbon Dioxide in Pentaerythritol Tetrabutyrate (PEC4) and Comparison with Other Linear Chained Pentaerythritol Tetraalkyl Esters. Additionally, exploring databases like PubChem, SciFinder, and Reaxys can provide valuable information on the properties, synthesis, and applications of PEC6 and similar compounds.
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